2-{[4-(3-chlorophenyl)piperazin-1-yl]carbonyl}-6,7-dimethyl-4H-chromen-4-one
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Overview
Description
2-{[4-(3-chlorophenyl)piperazin-1-yl]carbonyl}-6,7-dimethyl-4H-chromen-4-one is a complex organic compound that belongs to the class of piperazine derivatives. This compound is known for its potential applications in various fields, including medicinal chemistry and pharmacology. The structure of this compound includes a piperazine ring, a chlorophenyl group, and a chromenone moiety, which contribute to its unique chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[4-(3-chlorophenyl)piperazin-1-yl]carbonyl}-6,7-dimethyl-4H-chromen-4-one typically involves multiple steps, starting with the preparation of the piperazine derivative. One common method involves the reaction of 3-chlorophenylpiperazine with a suitable acylating agent to form the intermediate compound. This intermediate is then reacted with 6,7-dimethyl-4H-chromen-4-one under specific conditions to yield the final product. The reaction conditions often include the use of solvents like dichloromethane or ethanol, and catalysts such as triethylamine or pyridine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using automated reactors and continuous flow systems. The reaction conditions are carefully controlled to ensure consistency and efficiency, with purification steps such as recrystallization or chromatography employed to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
2-{[4-(3-chlorophenyl)piperazin-1-yl]carbonyl}-6,7-dimethyl-4H-chromen-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups on the piperazine or chromenone moieties are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce alcohols or amines. Substitution reactions can result in a wide range of functionalized derivatives, depending on the substituents introduced.
Scientific Research Applications
2-{[4-(3-chlorophenyl)piperazin-1-yl]carbonyl}-6,7-dimethyl-4H-chromen-4-one has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, serving as an intermediate in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic effects, particularly in the development of new drugs targeting specific diseases.
Industry: It is used in the production of pharmaceuticals and other chemical products, contributing to the development of new materials and formulations.
Mechanism of Action
The mechanism of action of 2-{[4-(3-chlorophenyl)piperazin-1-yl]carbonyl}-6,7-dimethyl-4H-chromen-4-one involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease processes, or it may interact with cellular receptors to alter signaling pathways. The exact mechanism depends on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
2-{3-[4-(4-chlorophenyl)piperazin-1-yl]propyl}-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one: This compound shares a similar piperazine and chlorophenyl structure but differs in the chromenone moiety.
2-{[4-(4-bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione: Another related compound with a piperazine ring and halogenated phenyl groups.
Uniqueness
2-{[4-(3-chlorophenyl)piperazin-1-yl]carbonyl}-6,7-dimethyl-4H-chromen-4-one is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C22H21ClN2O3 |
---|---|
Molecular Weight |
396.9 g/mol |
IUPAC Name |
2-[4-(3-chlorophenyl)piperazine-1-carbonyl]-6,7-dimethylchromen-4-one |
InChI |
InChI=1S/C22H21ClN2O3/c1-14-10-18-19(26)13-21(28-20(18)11-15(14)2)22(27)25-8-6-24(7-9-25)17-5-3-4-16(23)12-17/h3-5,10-13H,6-9H2,1-2H3 |
InChI Key |
AKNYXXMCKNWSIO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1C)OC(=CC2=O)C(=O)N3CCN(CC3)C4=CC(=CC=C4)Cl |
Origin of Product |
United States |
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